molecular formula C9H8N2OS B13933256 N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine CAS No. 21344-44-5

N-[1-(Thieno[2,3-b]pyridin-5-yl)ethylidene]hydroxylamine

Cat. No.: B13933256
CAS No.: 21344-44-5
M. Wt: 192.24 g/mol
InChI Key: AXFOQLNYKPITQM-UHFFFAOYSA-N
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Description

1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime is a heterocyclic compound that has garnered significant interest in the field of organic chemistry This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine ring fused with an ethanone oxime group

Preparation Methods

The synthesis of 1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime typically involves the reaction of thieno[2,3-b]pyridine derivatives with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate ketone, which subsequently reacts with hydroxylamine to form the oxime. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pH, to maximize yield and purity .

Chemical Reactions Analysis

1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. Additionally, the thieno[2,3-b]pyridine ring can interact with aromatic residues in proteins, modulating their function. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime can be compared with other similar compounds, such as:

Properties

CAS No.

21344-44-5

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine

InChI

InChI=1S/C9H8N2OS/c1-6(11-12)8-4-7-2-3-13-9(7)10-5-8/h2-5,12H,1H3

InChI Key

AXFOQLNYKPITQM-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CN=C2C(=C1)C=CS2

Origin of Product

United States

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